![molecular formula C15H20N4O2S B2483323 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 924824-64-6](/img/structure/B2483323.png)
2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
Research on similar triazole and acetamide derivatives has shown significant interest in their synthesis and structural analysis. For example, the synthesis of a new series of acetamide derivatives highlighted their potential antimicrobial activities. These compounds were synthesized through the condensation of triazole-thiol with chloroacetamide in the presence of potassium carbonate, emphasizing the triazole ring's significance in pharmaceutical activities (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011). The structural elucidation of these compounds involved advanced techniques like H1NMR and MASS Spectra, underscoring the complex nature of their analysis and the critical role of sulfur in enhancing their biological activities.
Antimicrobial Screening
The antimicrobial properties of acetamide derivatives, particularly those incorporating the 1,2,4-triazole ring, have been a subject of extensive study. The antimicrobial screening of these compounds against various bacterial and fungal strains demonstrated their potential as effective agents in combating microbial infections. This is evident in the synthesis of thioether–amide linked 1,4-disubstituted 1,2,3-triazoles, which displayed broad-spectrum antimicrobial activity, highlighting the therapeutic potential of such structures (Kaushik, Pahwa, Thakur, Kaur, 2017).
Herbicide Development and Mechanism Studies
Related research has also explored the development of herbicides and safeners, focusing on their synthesis at high specific activity for metabolism and mode of action studies. The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners illustrates the intricate process of creating compounds with specific activities to understand their behavior in biological systems (Latli, Casida, 1995). This research underscores the importance of chemical synthesis in developing agricultural chemicals and the need for detailed studies to elucidate their mechanisms of action.
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of compounds containing similar functional groups . Additionally, modifications could be made to the structure of the compound to enhance its properties or introduce new functionalities.
Eigenschaften
IUPAC Name |
2-[3-(2-ethoxyphenyl)triazol-4-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-4-21-13-8-6-5-7-12(13)19-15(9-16-18-19)22-10-14(20)17-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUKMTRZORPALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN=N2)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

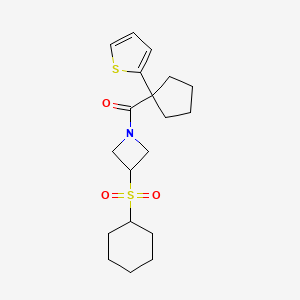
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)
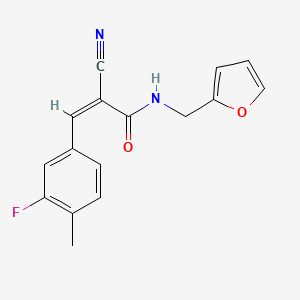
![6-[5-(1-Methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)
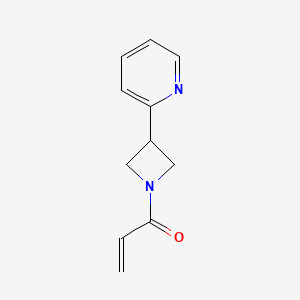
![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)
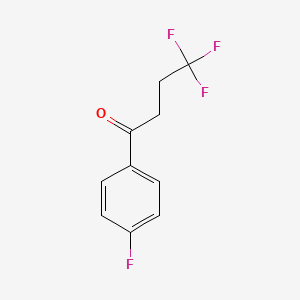
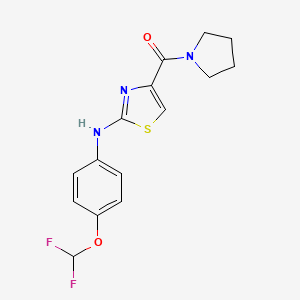
![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)
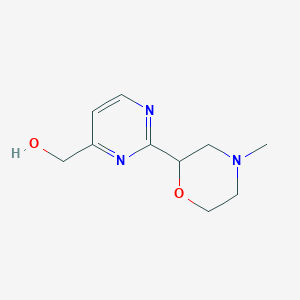
![(6S,9'Ar)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]](/img/structure/B2483262.png)
